molecular formula C14H20N2O B13010151 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B13010151
M. Wt: 232.32 g/mol
InChI Key: GDJMNJGVPSGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a piperidine ring attached to a pyridine ring, with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of 4-methyl-6-(piperidin-1-yl)pyridine with propanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents[][3].

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of propanone.

    1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of propanone.

Uniqueness: 1-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C14H20N2O/c1-3-13(17)12-10-15-14(9-11(12)2)16-7-5-4-6-8-16/h9-10H,3-8H2,1-2H3

InChI Key

GDJMNJGVPSGJCF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.